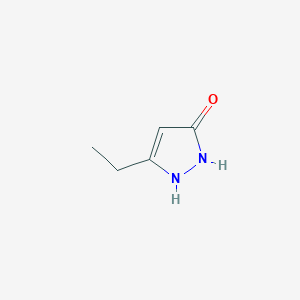

5-ethyl-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTFNIOWJJRVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289228 | |

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110475-21-3 | |

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse pharmacological activities. They form the core structure of numerous established drugs, exhibiting analgesic, anti-inflammatory, and antipyretic properties. The versatility of the pyrazolone scaffold allows for extensive functionalization, making it a privileged structure in the design of novel therapeutic agents. This compound, as a member of this class, presents a valuable building block for the synthesis of more complex molecules with potential biological applications.

The synthesis of pyrazolones, including the target compound, predominantly relies on the well-established Knorr pyrazole synthesis. This method involves the cyclocondensation reaction of a β-keto ester with hydrazine or its derivatives, offering a straightforward and efficient route to this important class of compounds.[1][2][3] The product, this compound, exists in equilibrium with its tautomeric form, 5-ethyl-1,2-dihydro-3H-pyrazol-3-one. For clarity, this guide will primarily refer to the compound as this compound, while acknowledging this important tautomeric relationship.

Core Synthesis Pathway: Cyclocondensation of Ethyl 3-Oxopentanoate and Hydrazine

The most direct and widely employed method for the synthesis of this compound is the reaction between ethyl 3-oxopentanoate (also known as ethyl propionylacetate) and hydrazine hydrate.[1][4] The reaction proceeds through an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and the product. Please note that the yield and melting point are typical values for this type of reaction and may vary based on specific experimental conditions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Expected Yield (%) | Physical State |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 1.0 | - | Liquid |

| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 1.1 - 1.5 | - | Liquid |

| This compound | C₅H₈N₂O | 112.13 | - | 75-90 | Solid |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 5-alkyl-1H-pyrazol-3-ols.[3][5][6]

Materials:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Hydrazine hydrate (80% solution, 1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq) dissolved in absolute ethanol (approximately 3-4 mL per gram of ester).

-

Addition of Hydrazine: While stirring the solution at room temperature, add hydrazine hydrate (1.2 eq) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the cyclization.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate the crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and relationships in the synthesis of this compound.

Caption: Synthesis of this compound from ethyl 3-oxopentanoate and hydrazine.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. ijpsr.com [ijpsr.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic and Structural Elucidation of 5-ethyl-1H-pyrazol-3-ol: A Technical Guide

Introduction

5-ethyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and the detailed experimental protocols for the analysis of this compound and its closely related analogs.

Spectroscopic Data

The spectroscopic data presented below is based on the analysis of pyrazole derivatives with similar structural motifs. The expected chemical shifts and fragmentation patterns for this compound are inferred from these related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data of Related Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H)[1] |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz)[1] |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H)[1] |

¹³C NMR (Carbon-13 NMR) Data of Related Pyrazole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15[1] |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5[1] |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of pyrazole derivatives are characterized by specific absorption bands corresponding to the vibrations of their constituent bonds.[2]

Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3100 | Medium-Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C=O stretch (keto tautomer) | 1750-1680 | Strong |

| C=N stretch | 1650-1550 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For pyrazole derivatives, electron ionization (EI) is a common method.

Expected Mass Spectrometry Data for this compound

| Parameter | Description |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Expected m/z values | 112 (M⁺), and other fragment ions. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample must be thermally stable and volatile.

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: Standard EI is performed at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and a series of fragment ion peaks that are characteristic of the molecule's structure.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Tautomeric Forms of this compound

Pyrazol-3-ols can exist in different tautomeric forms. The equilibrium between these forms can be influenced by the solvent and solid-state packing effects.

Caption: Tautomeric equilibrium of this compound. Note: Image SRCs are placeholders.

References

An In-Depth Technical Guide on the Physicochemical Properties of 5-ethyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethyl-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Many approved drugs and clinical candidates incorporate the pyrazole scaffold, highlighting its importance as a privileged structure in drug discovery.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of the known biological context of related pyrazole compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | - |

| Molecular Weight | 112.13 g/mol | - |

| Melting Point | 190 °C | [6] |

| Boiling Point | Not available (Predicted) | - |

| Density | 1.056 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 9.04 ± 0.70 (Predicted) | [6] |

| logP | Not available (Predicted) | - |

| Solubility | Not available | - |

Synthesis

A common and effective method for the synthesis of 5-substituted-1H-pyrazol-3-ols involves the cyclocondensation reaction of a β-ketoester with hydrazine hydrate.[7][8] For this compound, the logical precursor would be ethyl 3-oxopentanoate.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[9][10][11]

Principle: The temperature at which a solid substance transitions to a liquid state is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1 °C), whereas impurities tend to depress and broaden the melting point range.[9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (190 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Spectrophotometry is a common method for its determination for compounds with a chromophore that changes absorbance with ionization state.[12][13][14][15]

Principle: The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the concentrations of the ionized and un-ionized forms of a compound. By measuring the absorbance of the compound in solutions of varying pH at a wavelength where the ionized and un-ionized forms have different molar absorptivities, the pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions covering a range of pH values (e.g., pH 7 to 11 for a predicted pKa of 9.04)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with known pH values.

-

For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer solution.

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range to identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated forms.

-

Measure the absorbance of each solution at this selected wavelength.

-

Plot the absorbance versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in a biphasic system of a lipophilic solvent (typically n-octanol) and a hydrophilic solvent (water). It is a key indicator of a drug's lipophilicity.[16][17][18][19][20]

Principle: The shake-flask method is the traditional and often considered the "gold standard" for experimental logP determination.[17] A known amount of the solute is dissolved in a mixture of n-octanol and water, the mixture is shaken to allow for partitioning equilibrium to be reached, and the concentration of the solute in each phase is then measured. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

Apparatus:

-

Separatory funnels or vials with screw caps

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

Procedure:

-

Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of the pre-saturated n-octanol and aqueous phases. The final concentration should be within the linear range of the analytical method.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation if emulsions form.

-

Carefully withdraw an aliquot from each phase for analysis.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method.

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.

Biological Context and Signaling Pathways

While specific biological data for this compound is not extensively available in the reviewed literature, the broader class of pyrazole derivatives is well-documented for its diverse pharmacological activities.[1][2][3][21] A significant area of research for pyrazole-containing compounds is in the development of protein kinase inhibitors.[4][5][22][23][24]

Kinases are key regulators of a multitude of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][22] Pyrazole derivatives have been successfully designed to target various kinases, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Akt, thereby modulating critical signaling cascades involved in cell proliferation, survival, and inflammation.[4][5][24]

The pyrazole ring can act as a versatile scaffold, allowing for substitutions that can be tailored to fit into the ATP-binding pocket of specific kinases, leading to potent and selective inhibition.[5] The potential of this compound as a kinase inhibitor or for other biological activities would require dedicated screening and structure-activity relationship (SAR) studies.

Conclusion

This compound is a small molecule with physicochemical properties that warrant further investigation for its potential applications in drug discovery and development. This guide provides a foundational understanding of its known characteristics, methods for their experimental determination, and a plausible synthetic approach. While specific biological data is currently limited, the established importance of the pyrazole scaffold, particularly in the realm of kinase inhibition, suggests that this compound and its derivatives are promising candidates for future research endeavors.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. jchr.org [jchr.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound CAS#: 110475-21-3 [m.chemicalbook.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. ijper.org [ijper.org]

- 13. researchgate.net [researchgate.net]

- 14. Virtual Labs [mas-iiith.vlabs.ac.in]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 24. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 5-Ethyl-1H-pyrazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of 5-ethyl-1H-pyrazol-3-ol. The pyrazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] This document outlines detailed experimental protocols for a panel of in vitro assays to systematically evaluate the therapeutic potential of this compound. The presented methodologies are based on established and widely accepted screening techniques. Furthermore, this guide illustrates how to effectively present quantitative data and visualize experimental workflows and signaling pathways to facilitate clear interpretation and communication of scientific findings.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds approved as therapeutic agents.[1][3] The diverse biological activities associated with pyrazole derivatives make this compound a compelling candidate for biological screening. Key activities reported for this class of compounds include:

-

Antimicrobial Activity: Pyrazole derivatives have demonstrated efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3][4]

-

Antioxidant Activity: Many pyrazole compounds exhibit potent radical scavenging properties, suggesting their potential in mitigating oxidative stress-related pathologies.[1][3][5][6]

-

Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[2][7][8][9][10] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10]

-

Cytotoxic Activity: A significant number of pyrazole derivatives have been investigated for their anticancer properties, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[11][12][13][14][15]

This guide provides the necessary protocols to investigate these potential activities for this compound.

Experimental Protocols

This section details the experimental methodologies for screening the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[16][17]

Protocol:

-

Preparation of Bacterial/Fungal Inoculum:

-

From a pure culture, select 4-5 well-isolated colonies.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.[18]

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be tested in parallel.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

-

-

Determination of MIC:

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be assessed by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19][20]

Protocol:

-

Preparation of DPPH Solution:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions of the test compound.

-

-

Assay Procedure:

-

Add a specific volume of each dilution of the test compound to a 96-well plate.

-

Add the DPPH working solution to each well and mix thoroughly.[21]

-

Include a control (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox).[19][21]

-

Incubate the plate in the dark at room temperature for 30 minutes.[19][21]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[19][20]

-

The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] × 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % RSA against the compound concentrations.

-

Anti-inflammatory Activity: In Vitro Assays

This assay evaluates the ability of a compound to inhibit thermally induced protein denaturation, a hallmark of inflammation.[22][23]

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA) or egg albumin, and phosphate-buffered saline (PBS, pH 6.4).[23]

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5-10 minutes.[22]

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Diclofenac sodium can be used as a positive control.[22]

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100

-

This cell-based assay measures the inhibition of nitric oxide, a key pro-inflammatory mediator.[24][25]

Protocol:

-

Cell Culture and Seeding:

-

Compound Treatment and Stimulation:

-

Measurement of Nitric Oxide (Griess Assay):

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28]

Protocol:

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate and allow for attachment overnight.[12]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Calculation:

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

-

Data Presentation

Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Candida albicans | ATCC 90028 | >256 |

| Ciprofloxacin | - | 0.5 |

| Fluconazole | - | 2 |

Table 2: Antioxidant, Anti-inflammatory, and Cytotoxic Activities of this compound (Hypothetical Data)

| Assay | Parameter | IC50 (µM) |

| DPPH Radical Scavenging | % RSA | 45.8 |

| Albumin Denaturation Inhibition | % Inhibition | 89.2 |

| NO Production Inhibition (RAW 264.7) | % Inhibition | 62.5 |

| Cytotoxicity (MCF-7) | % Cell Viability | 35.1 |

| Cytotoxicity (A549) | % Cell Viability | 55.7 |

| Ascorbic Acid (DPPH) | - | 12.3 |

| Diclofenac Sodium (Albumin Denaturation) | - | 25.6 |

| Doxorubicin (MCF-7) | - | 0.8 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are essential for visualizing experimental workflows and biological pathways.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]

- 12. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]

- 13. scilit.com [scilit.com]

- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. woah.org [woah.org]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. apec.org [apec.org]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. researchgate.net [researchgate.net]

- 21. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 22. ijcrt.org [ijcrt.org]

- 23. cetjournal.it [cetjournal.it]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. broadpharm.com [broadpharm.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. static.igem.wiki [static.igem.wiki]

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazol-3-ol Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-ethyl-1H-pyrazol-3-ol and its analogues and derivatives. This class of compounds is of significant interest in medicinal chemistry, with prominent members like Edaravone (also known as Radicava), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke. The pyrazole scaffold is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This guide details key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the development of novel pyrazole-based compounds.

Core Synthetic Strategies

The synthesis of 5-substituted-1H-pyrazol-3-ol derivatives primarily relies on the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. This classic approach, known as the Knorr pyrazole synthesis, remains a robust and widely used method.[2][3] Modern advancements have introduced multicomponent reactions (MCRs) and the use of various catalysts to improve efficiency, yield, and structural diversity.

Cyclocondensation of β-Ketoesters with Hydrazines

The most common and direct route to 5-substituted-pyrazol-3-ones is the reaction of a β-ketoester with a hydrazine derivative. For the synthesis of this compound, the starting materials would be an ethyl 3-oxopentanoate and hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[2]

A general reaction scheme for this process is outlined below:

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Mechanism of Action Studies for Pyrazol-3-ol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the mechanism of action of pyrazol-3-ol compounds. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This document outlines key experimental protocols, summarizes quantitative data, and visualizes the primary signaling pathways modulated by these compounds, serving as a vital resource for professionals in drug discovery and development.

Core Biological Activities and Molecular Targets

Pyrazol-3-ol derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects. The core mechanisms investigated to date primarily revolve around enzyme inhibition and modulation of key signaling cascades.

Key Molecular Targets:

-

Cyclooxygenases (COX-1 and COX-2): Many pyrazol-3-ol compounds exhibit potent anti-inflammatory activity by selectively or non-selectively inhibiting COX enzymes, which are crucial for prostaglandin synthesis.

-

Monoamine Oxidases (MAO-A and MAO-B): Inhibition of these enzymes, which are responsible for the degradation of monoamine neurotransmitters, underlies the neuroprotective and antidepressant potential of certain pyrazol-3-ol derivatives.

-

Urease: The inhibition of urease, a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori, is a target for developing anti-ulcer agents.

-

Protein Kinases: Various kinases, including those in the PTEN/Akt/NF-κB pathway, are modulated by pyrazol-3-ol compounds, contributing to their anticancer and anti-inflammatory properties.

-

Toll-Like Receptors (TLRs): These receptors are critical components of the innate immune system, and their modulation by pyrazol-3-ol derivatives can suppress inflammatory responses.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various pyrazol-3-ol and related pyrazole derivatives against key molecular targets and cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Inhibitory Activity of Pyrazole Derivatives against COX-1 and COX-2

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | - | 0.035 | - |

| Pyrazole Derivative 1 | 45.23 - 204.51 | 1.79 - 9.63 | 22.21 - 74.92 |

| Pyrazole-pyridazine hybrid 5f | - | 1.50 | - |

| Pyrazole-pyridazine hybrid 6f | - | 1.15 | - |

| Trisubstituted pyrazole PYZ16 | - | 0.52 | 10.73 |

| Pyrazole derivative PYZ31 | - | 0.01987 | - |

| Pyrazolone derivative PYZ37 | - | 0.2 | - |

Table 2: Inhibitory Activity of Pyrazole Derivatives against Monoamine Oxidase (MAO)

| Compound/Derivative | MAO-A Ki (µM) | MAO-B IC50 (µM) |

| Halogenated Pyrazoline EH7 | 3.64 | 0.063 |

| Pyrazoline Derivative 7 | 0.06 | - |

| Pyrazoline Derivative 4 | - | 0.35 |

| 2-Pyrazoline D17 | 0.003 | - |

| 2-Pyrazoline D18 | 0.010 | - |

| 2-Pyrazoline D19 | 0.050 | - |

Table 3: Cytotoxic Activity of Pyrazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

| Pyrazole-benzoxazine hybrid 22 | MCF-7 | 2.82 - 6.28 |

| Pyrazole-benzoxazine hybrid 23 | A549 | 2.82 - 6.28 |

| 1H-pyrazolo[3,4-d]pyrimidine 24 | A549 | 8.21 |

| 1H-pyrazolo[3,4-d]pyrimidine 24 | HCT-116 | 19.56 |

| Pyrazole-based hybrid 31 | A549 | 42.79 |

| Pyrazole-based hybrid 32 | A549 | 55.73 |

| Pyrazole derivative 35 | HepG2 | 3.53 |

| Pyrazole derivative 35 | MCF-7 | 6.71 |

| Pyrazole derivative 35 | HeLa | 5.16 |

| Pyrazole derivative 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) |

| Pyrazole-indole hybrid 7a | HepG2 | 6.1 |

| Pyrazole-indole hybrid 7b | HepG2 | 7.9 |

Table 4: Inhibitory Activity of Pyrazole Derivatives against Urease

| Compound/Derivative | Urease IC50 (µM) |

| Thiourea (Reference) | 21.0 - 22.61 |

| Pyrazole dimer | 44.0 |

| Chlorinated sulfonamide derivative | - |

| N1-toluoyl,N2-substituted urea derivative | - |

| Benzothiazole derivative | - |

| Curcumin derived N-substituted pyrazole 8b | 2.44 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by pyrazol-3-ol compounds and the general workflows for their investigation.

PTEN/Akt/NF-κB Signaling Pathway

This pathway is crucial for cell survival, proliferation, and inflammation. Its inhibition by pyrazol-3-ol compounds is a key mechanism for their anticancer and anti-inflammatory effects.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

TLR4 activation by lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. Pyrazol-3-ol compounds can interfere with this pathway, reducing the production of inflammatory mediators.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-ethyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a β-keto ester with hydrazine, a common and efficient method for constructing the pyrazolone ring system.[1][2]

Overview of the Synthetic Route

The synthesis of this compound is achieved through the cyclocondensation reaction of ethyl 3-oxopentanoate with hydrazine hydrate. The reaction proceeds by initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the desired pyrazolone product.

Reaction Scheme:

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

Ethyl 3-oxopentanoate

-

Hydrazine hydrate (64-80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Hydrochloric Acid (for acidification)

-

Sodium Bicarbonate (for neutralization)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-oxopentanoate in absolute ethanol.

-

Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate dropwise. An exothermic reaction may be observed. A few drops of glacial acetic acid can be added as a catalyst.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Workup and Extraction:

-

To the resulting residue, add deionized water.

-

Acidify the aqueous solution to approximately pH 3-4 with hydrochloric acid.

-

Extract the product from the acidic aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Volume (mL) | Mass (g) | Yield (%) |

| Ethyl 3-oxopentanoate | 144.17 | 0.1 | 14.1 | 14.42 | - |

| Hydrazine Hydrate (~64%) | 50.06 | 0.1 | ~3.1 | ~3.13 | - |

| This compound (Product) | 112.13 | - | - | - | ~70-85 |

Note: The yield is an estimated range based on similar pyrazolone syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-ethyl-1H-pyrazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] 5-ethyl-1H-pyrazol-3-ol, as a member of this class, holds potential for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical tool in drug discovery for rapidly evaluating large numbers of compounds to identify "hits" that modulate the activity of a biological target.[2] These application notes provide detailed protocols and supporting information for the use of this compound and its derivatives in HTS campaigns targeting key areas of therapeutic interest, namely inflammation and kinase inhibition.

Data Presentation: Efficacy of Pyrazole Derivatives in Screening Assays

While specific HTS data for this compound is not extensively available in public literature, the following tables summarize the inhibitory activities of structurally related pyrazole derivatives against relevant targets. This data serves as a valuable reference for anticipating potential activity and for designing screening cascades.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2a | COX-2 | 19.87 | - | [3] |

| 3b | COX-2 | 39.43 | 22.21 | [3] |

| 5b | COX-2 | 38.73 | 17.47 | [3] |

| 5e | COX-2 | 39.14 | 13.10 | [3] |

| Celecoxib (Reference) | COX-2 | 40 | 375 | [4] |

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | Cellular IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [1][5] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [1] |

| Compound 17 | Chk2 | 17.9 | - | - | [1] |

| Compound 26 | CDK14 | 88 | HCT116 (colon) | 1.14 | [5] |

| Ruxolitinib (Reference) | JAK1/JAK2 | ~3 | - | - | [6] |

Experimental Protocols

The following are detailed protocols for high-throughput screening assays that can be adapted for this compound.

Protocol 1: High-Throughput Fluorometric COX-2 Inhibition Assay

This protocol is designed to identify inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[7][8]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic Acid (substrate)

-

This compound and other test compounds dissolved in DMSO

-

Celecoxib (positive control)

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of the assay plate.

-

For control wells, dispense 1 µL of DMSO (negative control) and 1 µL of a known COX-2 inhibitor like Celecoxib (positive control).

-

-

Reagent Preparation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and human recombinant COX-2 enzyme.

-

Prepare the substrate solution by diluting Arachidonic Acid in COX Assay Buffer.

-

-

Assay Execution:

-

Add 50 µL of the Reaction Mix to each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted Arachidonic Acid solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-15 minutes at 25°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic read).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: High-Throughput Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, and it can be adapted for various kinases.[1][9]

Materials:

-

Target kinase (e.g., a specific JAK or CDK)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound and other test compounds dissolved in DMSO

-

A known inhibitor for the target kinase (positive control)

-

96-well or 384-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

Dispense 1 µL of each compound dilution into the wells of the assay plate.

-

Include DMSO-only wells (negative control) and wells with a known inhibitor (positive control).

-

-

Kinase Reaction:

-

Prepare a master mix containing the target kinase and its specific substrate in Kinase Assay Buffer.

-

Add 10 µL of the kinase/substrate mix to each well.

-

Prepare an ATP solution in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and, therefore, inversely proportional to kinase inhibition.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding and executing HTS campaigns.

Relevant Signaling Pathways

Pyrazole derivatives have been shown to modulate several key signaling pathways implicated in disease. Understanding these pathways is essential for target selection and interpreting screening results.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, which plays a central role in inflammation and immunity.[2][10][11]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[12][13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: 5-Ethyl-1H-pyrazol-3-ol as a Precursor in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-ethyl-1H-pyrazol-3-ol as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.

Introduction

This compound, existing in tautomeric equilibrium with 5-ethyl-2,4-dihydro-3H-pyrazol-3-one, is a versatile precursor in organic synthesis. Its bifunctional nature, possessing both a nucleophilic nitrogen and an active methylene group, makes it an ideal candidate for condensation reactions to construct fused heterocyclic systems. The pyrazolo[1,5-a]pyrimidine scaffold is of particular interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against several protein kinases, including Pim-1, a serine/threonine kinase implicated in the regulation of cell survival, proliferation, and apoptosis.[2][3][4][5] Overexpression of Pim-1 is associated with various cancers, making it a compelling target for the development of novel anti-cancer therapeutics.[2][6]

Application: Synthesis of a Potent Pim-1 Kinase Inhibitor

This protocol details the synthesis of 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a representative pyrazolo[1,5-a]pyrimidine derivative, through the condensation of this compound with acetylacetone (a β-dicarbonyl compound). This reaction provides a straightforward and efficient route to a core scaffold that can be further functionalized to optimize kinase inhibitory activity and pharmacokinetic properties.

Experimental Protocols

Synthesis of 5-Ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol

This procedure is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-substituted pyrazol-3-ones and β-dicarbonyl compounds.[7][8]

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Ethyl acetate and Hexanes (for chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Procedure:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives based on literature for analogous compounds.

Table 1: Reaction Parameters and Yields

| Precursor | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 5-Methyl-1H-pyrazol-3-one | Acetylacetone | Acetic Acid | 5 | 78 | Adapted from[9] |

| 5-Phenyl-1H-pyrazol-3-one | Ethyl Acetoacetate | Ethanol | 8 | 85 | Adapted from[7] |

| This compound | Acetylacetone | Acetic Acid | 4-6 | ~75-85 (Expected) | This Protocol |

Table 2: Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine

Data for a closely related compound, Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, is provided for reference.[10]

| Data Type | Description |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (s, 1H), 7.08 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 2.56 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.06, 148.18, 138.20, 92.96, 58.58, 50.51, 45.02, 21.01, 19.55, 14.55 |

| MS (ESI) | m/z (exp.): 224.2 [M + H]⁺; calculated for C₁₁H₁₄N₃O₂ [M + H]⁺: 224.14 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 5-ethyl-2,7-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.

Pim-1 Kinase Signaling Pathway

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

Purification of 5-ethyl-1H-pyrazol-3-ol: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 5-ethyl-1H-pyrazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The following protocols are based on established methods for the purification of pyrazole derivatives and are intended to serve as a comprehensive guide for obtaining high-purity material suitable for further research and development.

Introduction to Purification Techniques

The purification of this compound, like many other small organic molecules, primarily relies on exploiting differences in physical and chemical properties between the target compound and any impurities present. The most common and effective methods for purifying pyrazole derivatives include recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent. Ethanol is often a suitable solvent for pyrazolones.

Materials:

-

Crude this compound

-

Ethanol (or other selected solvent)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Watch glass

-

Desiccator or vacuum oven

Procedure:

-

Solvent Selection: Begin by determining the appropriate solvent. Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. A good solvent will show a significant increase in solubility with temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a stir bar.

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the solvent until the compound completely dissolves at the boiling point of the solvent. Avoid adding excessive solvent, as this will reduce the recovery yield.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot filtration to remove the charcoal.

-

Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. A common combination for pyrazole derivatives is ethanol and water.

Materials:

-

Crude this compound

-

"Good" solvent (e.g., ethanol)

-

"Poor" solvent (e.g., water)

-

Equipment as listed in Protocol 1

Procedure:

-

Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

-

Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid, indicating the saturation point.

-

Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the mixed solvent (in the same proportion as the final crystallization mixture) for washing the crystals.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent). It is particularly effective for separating compounds with similar polarities.

Protocol 3: Silica Gel Column Chromatography

This protocol describes the purification of this compound using a silica gel column.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Chromatography column

-

Sand

-

Cotton or glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

-

Rotary evaporator

Procedure:

-

Eluent Selection: Determine the optimal eluent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value of approximately 0.3-0.4 and good separation from impurities. A common eluent system for pyrazole derivatives is a mixture of hexane and ethyl acetate, with the polarity adjusted by varying the ratio.

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the chosen eluent (starting with the less polar composition if using a gradient).

-

Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.

-

Add another layer of sand on top of the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully apply the sample solution to the top of the silica gel.

-

Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

-

-

Elution:

-

Open the stopcock and begin to elute the column with the chosen solvent system.

-

Collect fractions in separate tubes.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

-

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Purification via Acid Addition Salt Formation

For basic pyrazole compounds, purification can be achieved by forming a crystalline acid addition salt, which can then be isolated and neutralized to regenerate the pure pyrazole.

Protocol 4: Purification by Salt Crystallization

Materials:

-

Crude this compound

-

Organic solvent (e.g., acetone, ethanol, isopropanol)

-

Inorganic or organic acid (e.g., hydrochloric acid, sulfuric acid, phosphoric acid)

-

Base (e.g., sodium hydroxide solution)

-

Separatory funnel

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve the crude pyrazole in a suitable organic solvent.

-

Salt Formation: Add at least an equimolar amount of the selected acid to the solution. The acid addition salt may precipitate or crystallize out.

-

Isolation of Salt: Collect the crystalline salt by filtration. The crystallization can be promoted by cooling the solution.

-

Regeneration of Pure Pyrazole:

-

Dissolve the isolated salt in water.

-

Basify the aqueous solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the liberated pure pyrazole with an organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the purified this compound.

-

Data Presentation

| Purification Method | Starting Material (g) | Purified Material (g) | Yield (%) | Purity (pre-purification) | Purity (post-purification) | Analytical Method |

| Recrystallization (Ethanol) | HPLC, NMR, MP | |||||

| Recrystallization (Ethanol/Water) | HPLC, NMR, MP | |||||

| Column Chromatography (Hexane/EtOAc) | HPLC, NMR, MP | |||||

| Salt Crystallization (HCl) | HPLC, NMR, MP |

Visualizations

Experimental Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow for Column Chromatography

Application of 5-ethyl-1H-pyrazol-3-ol in Crop Protection Research

Application Note AP-PYR-001

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have been extensively explored in agrochemical research due to their broad spectrum of biological activities. These compounds have led to the development of commercial fungicides, herbicides, and insecticides, playing a crucial role in modern crop protection strategies. The versatile pyrazole scaffold allows for diverse chemical modifications, enabling the fine-tuning of biological efficacy and spectrum of activity. This document provides a detailed overview of the potential applications of 5-ethyl-1H-pyrazol-3-ol in crop protection research, including hypothetical protocols for its synthesis and biological evaluation, based on established methodologies for analogous compounds.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The pyrazol-3-ol core is a key feature in several classes of pesticides. By examining the activities of structurally related pyrazole derivatives, we can infer the potential utility of this compound as a lead compound for the discovery of novel agrochemicals.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a β-ketoester, such as ethyl 3-oxopentanoate, with hydrazine hydrate. This is a well-established method for the formation of pyrazolone rings.

Potential Applications in Crop Protection

Based on the known bioactivities of analogous pyrazole compounds, this compound could be a valuable starting point for the development of new:

-

Fungicides: Many pyrazole derivatives, particularly pyrazole carboxamides, are potent inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.[1] By derivatizing the pyrazole core of this compound, novel SDHI fungicides could be developed.

-

Herbicides: Pyrazole-containing compounds have been successfully commercialized as herbicides that inhibit critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[2][3][4][5] The this compound scaffold could be modified to target these or other essential plant biochemical pathways.

-

Insecticides: Several commercial insecticides, such as fipronil and chlorantraniliprole, feature a pyrazole core.[6][7] These compounds often act on the nervous system of insects. Derivatives of this compound could be synthesized and screened for insecticidal activity against a range of agricultural pests.

Data Presentation

The following tables summarize the biological activities of various pyrazole derivatives, illustrating the potential of this class of compounds in crop protection. Note that this data is for structurally related compounds and not for this compound itself.

Table 1: Fungicidal Activity of Representative Pyrazole Derivatives

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

| Pyrazole Carboxamide Derivative 26 | Botrytis cinerea | 2.432 | [1] |